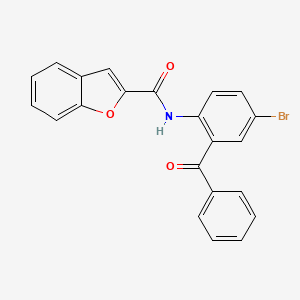

N-(2-benzoyl-4-bromophenyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BBFA is a novel benzofuran-based acrylamide monomer. It possesses various active functional groups, making it potentially valuable in diverse applications, from medicine to industry (such as textiles) . The synthesis and characterization of BBFA are crucial for understanding its properties and potential uses.

Synthesis Analysis

BBFA is synthesized by reacting (3-Amino-benzofuran-2-yl)-(4-bromophenyl) methanone with acryloylchloride at low temperatures (0–5°C). The chemical structure of BBFA is elucidated using techniques such as nuclear magnetic resonance (1H-NMR) , infrared (FT-IR) , and UV-Visible spectrophotometry . The resulting compound is a key building block for further studies.

Molecular Structure Analysis

The molecular geometry and vibration assignments of BBFA are calculated. Both the longest and shortest bonds within the structure are determined. Additionally, the nucleophilic and electrophilic regions of the monomer are identified. Theoretical spectroscopic data align well with experimental data, confirming the consistency of the proposed structure .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Techniques

A diversity-oriented synthesis approach has been developed for highly functionalized benzofuran-2-carboxamides. This process involves the Ugi four-component reaction followed by microwave-assisted Rap-Stoermer reaction, providing a collection of N-aryl 2-bromoacetamides with moderate to good yields. Such methodologies highlight the adaptability and efficiency of producing benzofuran derivatives (Han, Wu, & Dai, 2014).

Chemoselective N-Benzoylation

The N-benzoylation of aminophenols using benzoylisothiocyanates has been studied, producing compounds of biological interest, such as N-(2-hydroxyphenyl)benzamides. This chemoselective approach provides a straightforward method for synthesizing benzamide derivatives (Singh, Lakhan, & Singh, 2017).

Applications in Polymer Science

Polymer Synthesis and Characterization

N-[2–(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide (BBFA), a novel benzofuran-based acrylamide monomer, has been synthesized for potential evaluation in various areas from medicine to industry, including textiles. The presence of active functional groups in acrylamide copolymers points to the significance of this compound in polymer science and industry (Barım & Akman, 2021).

Biomedical Applications

Antimalarial Activity

Bromo-benzothiophene carboxamide derivatives, closely related structurally to benzofuran carboxamides, have shown promise as potent inhibitors of Plasmodium falciparum, suggesting a potential avenue for the development of new antimalarial drugs. These compounds specifically target the asexual blood stages of the parasite in vitro and in vivo (Banerjee et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrNO3/c23-16-10-11-18(17(13-16)21(25)14-6-2-1-3-7-14)24-22(26)20-12-15-8-4-5-9-19(15)27-20/h1-13H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDCMCHIUCGMNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-bromophenyl)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(sec-butyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2913245.png)

![3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2913246.png)

![Methyl 2-amino-2-[3-(2-chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2913248.png)

![4-Chloro-N-[2,2,2-trichloro-1-(4-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2913258.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2913261.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-ethoxy-1-naphthamide](/img/structure/B2913265.png)